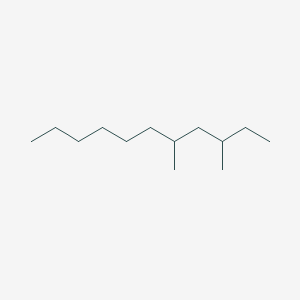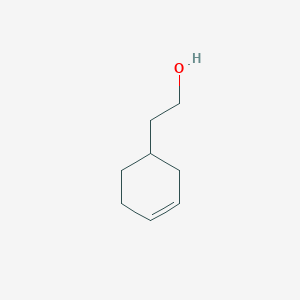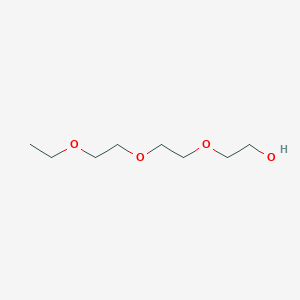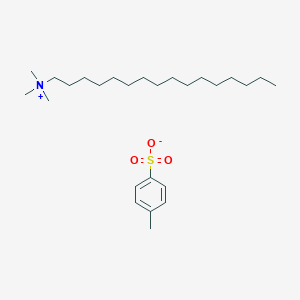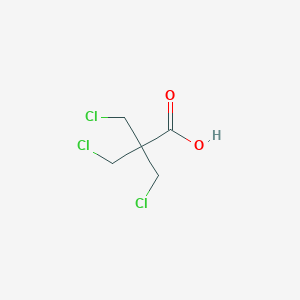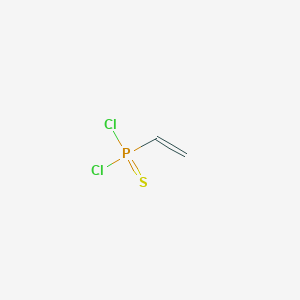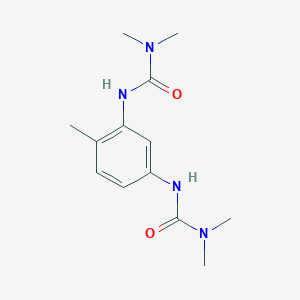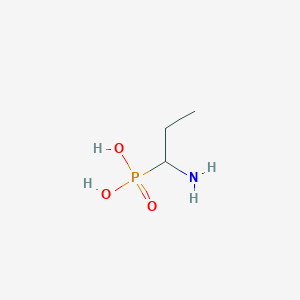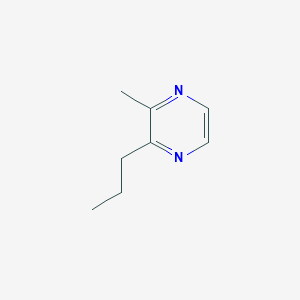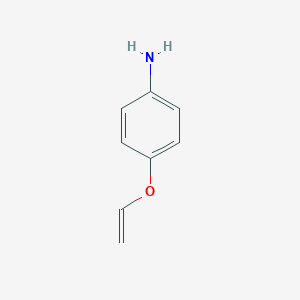
4-Vinyloxy-phenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Vinyloxy-phenylamine is not directly mentioned in the provided papers. However, the papers do discuss compounds that are structurally related or have similar functional groups. For instance, the first paper discusses 4-vinyl derivatives of hydroxycinnamic acids, which include compounds like 4-vinylphenol (4-VP), 4-vinylguaiacol (4-VG), 4-vinylsyringol (4-VS), and 4-vinylcatechol (4-VC) . These compounds are synthesized from their corresponding hydroxycinnamic acids and share the vinyl functional group with 4-vinyloxy-phenylamine. The second paper describes the synthesis of hydroxyvinylethyl xylan using a vinyl-containing compound, 4-vinyl-1,3-dioxolan-2-one . Although these studies do not directly address 4-vinyloxy-phenylamine, they provide insight into the chemistry of vinyl derivatives, which could be relevant for understanding the properties and reactivity of 4-vinyloxy-phenylamine.
Synthesis Analysis
The synthesis of vinyl derivatives as described in the first paper involves thermal decarboxylation of hydroxycinnamic acids . This method could potentially be adapted for the synthesis of 4-vinyloxy-phenylamine if a suitable hydroxycinnamic acid precursor is available. The second paper presents a novel synthesis method for incorporating vinyl groups into xylan using 4-vinyl-1,3-dioxolan-2-one . This method involves the use of DMSO under alkaline conditions and could offer insights into the synthesis of other vinyl-functionalized compounds, possibly including 4-vinyloxy-phenylamine.
Molecular Structure Analysis
The molecular structure of 4-vinyloxy-phenylamine would consist of a phenylamine (aniline) moiety linked to a vinyl group through an ether linkage (vinyloxy). The papers provided do not directly analyze the molecular structure of 4-vinyloxy-phenylamine, but they do analyze similar vinyl derivatives using techniques such as LC-MS and NMR , and spectroscopy methods like 13C NMR, HSQC-NMR, and FTIR . These analytical techniques could be applied to determine the molecular structure of 4-vinyloxy-phenylamine and confirm its synthesis.
Chemical Reactions Analysis
The papers do not discuss the chemical reactions of 4-vinyloxy-phenylamine specifically. However, the antioxidant potential of vinyl derivatives is evaluated in the first paper, which includes their ability to scavenge radicals . This suggests that 4-vinyloxy-phenylamine could potentially participate in similar radical-scavenging reactions due to the presence of the vinyl group. The second paper indicates that the incorporation of vinyl groups increases reactivity for radical-induced reactions , which could also imply that 4-vinyloxy-phenylamine may be reactive in such conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-vinyloxy-phenylamine are not directly reported in the papers. However, the first paper provides some insight into the properties of vinyl derivatives, noting that they have weaker antioxidant activity in a homogeneous polar medium compared to their corresponding phenolic acids . In an emulsion system, the activity of vinyl derivatives is higher, with 4-vinylguaiacol being the most active among the tested compounds. This information could be relevant when considering the properties of 4-vinyloxy-phenylamine in different environments.
科学的研究の応用
1. Material Properties and Polymerization
4-Vinyloxy-phenylamine is used in the development of materials with specific properties. For instance, it has been incorporated into the synthesis and polymerization of liquid crystalline monomers, exhibiting properties significant for various applications. These monomers contain both electron donor and acceptor groups, which are crucial in forming ordered nematic LC polymer networks. The process involves photopolymerization and is noted for its efficiency and the absence of photoinitiators in certain conditions (Andersson, Gedde, & Hult, 1996). Additionally, 4-Vinyloxy-phenylamine derivatives are employed in photocrosslinking behaviors, where their high reactivity plays a significant role in achieving a high crosslinking density, contributing to the material's properties and potential applications (Lin, Ikeda, & Endo, 1992).
2. Sensory Applications
The compound has been utilized in the creation of sensitive and selective fluorescent probes. For instance, a π-conjugated cyanostilbene derivative of 4-Vinyloxy-phenylamine demonstrated significant potential in the quantitative detection of Hg(2+), highlighting its application in environmental monitoring and safety (Wang et al., 2015).
3. Electrical and Electrochemical Applications
In the realm of electrical and electrochemical applications, 4-Vinyloxy-phenylamine-based materials have been reported to have modified electrical and electroactivity behaviors. These materials are used in graft copolymerization processes to yield products like PVC-g-PANI, which, although having lower electrical conductivity and electroactivity than pure PANI, can be improved in terms of solubility and processability. The electrical and thermal behaviors of these materials are crucial for their applications in various technological fields (Massoumi, Mohammad‐Rezaei, & Jaymand, 2016).
特性
IUPAC Name |
4-ethenoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-10-8-5-3-7(9)4-6-8/h2-6H,1,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTFMVJQPRXEII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350523 |
Source


|
| Record name | 4-Vinyloxy-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Vinyloxy-phenylamine | |
CAS RN |
1005-63-6 |
Source


|
| Record name | 4-Vinyloxy-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1005-63-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


